![molecular formula C16H12S B12582166 [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene CAS No. 344619-45-0](/img/structure/B12582166.png)
[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a phenyl group attached to a butenynyl sulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene typically involves the reaction of 4-phenylbut-1-en-3-yne with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phenyl and butenynyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl and butenynyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenylbut-3-ene-1-yne
- Benzene, (4-phenyl-1-buten-3-yn-1-yl)-
Uniqueness
[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
344619-45-0 |
|---|---|
Molekularformel |
C16H12S |
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
4-phenylbut-1-en-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C16H12S/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,8-10,12-14H |
InChI-Schlüssel |
KSUCMAKJDSJAQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC=CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one](/img/structure/B12582095.png)

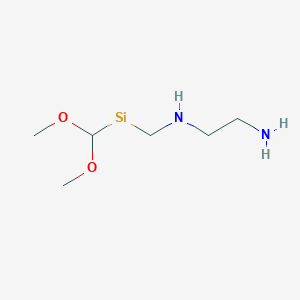
![1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)](/img/structure/B12582122.png)
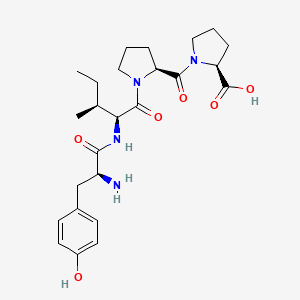
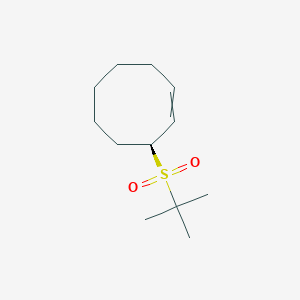
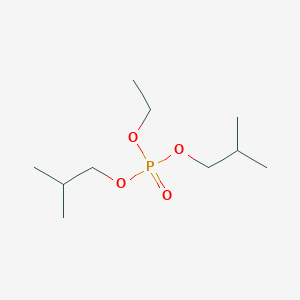
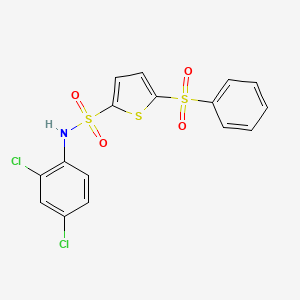
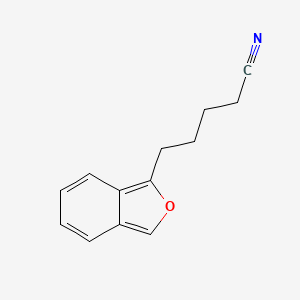
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)
![6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12582167.png)
![1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline](/img/structure/B12582168.png)
